![molecular formula C20H22N4O2S B2570624 4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide CAS No. 1203071-78-6](/img/structure/B2570624.png)
4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a piperazine, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a piperazine ring, and a carboxamide group. The benzothiazole and carboxamide groups could participate in hydrogen bonding, which could influence the compound’s physical properties and biological activities .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzothiazole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions . The piperazine ring can act as a bidentate nucleophile, and the carboxamide group can participate in various reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole, piperazine, and carboxamide groups could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Antimicrobial Activity
Benzothiazoles, including derivatives like our compound of interest, have been recognized for their broad spectrum of biological applications, one of which is antimicrobial activity . The structure of benzothiazoles allows them to interact with various microbial enzymes and receptors, potentially inhibiting the growth of bacteria and fungi. This makes them valuable for developing new antimicrobial agents that could be used to treat infections.
Antitumor Properties
The benzothiazole moiety is also associated with antitumor properties . Research has indicated that certain benzothiazole derivatives can act as suppressors of cancer cell growth. The specific interactions with cellular components that lead to this suppression are a significant area of study, as they could lead to new cancer therapies.
Neuroprotective Effects
Benzothiazole compounds have been reported to exhibit neuroprotective effects . These effects are crucial in the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to protect nerve cells could be harnessed to slow down or prevent the progression of such diseases.
Antioxidant and Radioprotective Effects
The antioxidant properties of benzothiazoles can be leveraged to develop radioprotective agents . These agents could protect healthy cells from the damaging effects of radiation, which is particularly useful during cancer radiotherapy to minimize harm to non-cancerous tissues.
Anticonvulsant Activity
Benzothiazole derivatives have shown potential as anticonvulsants . They may modulate neurotransmitter pathways or ion channels in the brain, which can help in controlling seizures. This application is vital for the treatment of epilepsy and other seizure-related disorders.
Tyrosinase Inhibition
Some benzothiazole derivatives have been identified as tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production, and its inhibition can help in treating hyperpigmentation disorders. This application is particularly relevant in the cosmetic industry for the development of skin-lightening products.
Antileishmanial Activity
The compound has been studied for its antileishmanial activity, which is the ability to combat Leishmania parasites . These parasites cause Leishmaniasis, a disease that can lead to significant morbidity. Developing effective antileishmanial drugs is crucial for treating this neglected tropical disease.
Organic Synthesis Catalyst or Ligand
Benzothiazole derivatives can serve as catalysts or ligands in organic synthesis reactions . They can facilitate various chemical reactions, leading to the production of pharmaceuticals, dyes, and functional materials. This application is fundamental in chemical manufacturing and research.
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Benzothiazole derivatives have been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory activities . The exact mechanism of action would need to be determined through biological testing.
Future Directions
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-16-8-6-15(7-9-16)14-21-19(25)23-10-12-24(13-11-23)20-22-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUZKWZKPMLSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

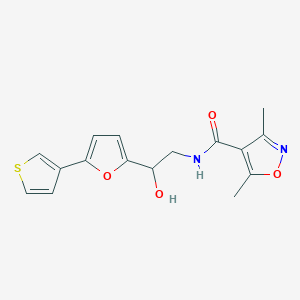
![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)
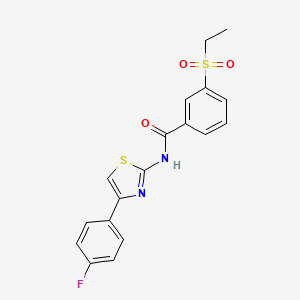
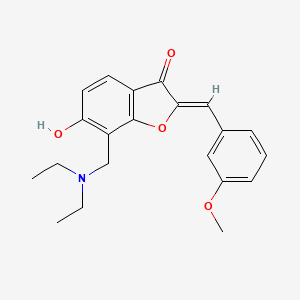
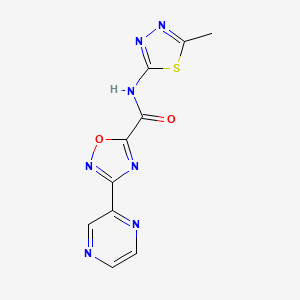

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)
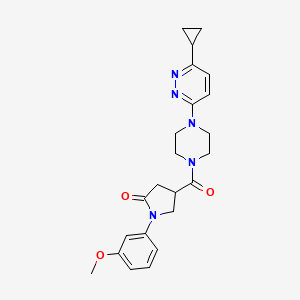
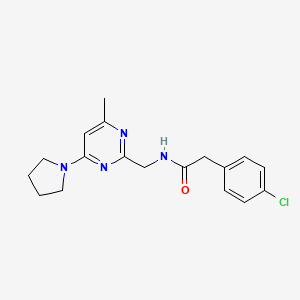
![Ethyl 4-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2570554.png)
![ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2570555.png)
![6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2570558.png)
![N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2570559.png)
![Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2570561.png)